Efaproxiral-d6

LC-MS/MS Bioanalysis Internal Standard

Achieve unmatched LC-MS/MS accuracy with Efaproxiral-d6, the optimal SIL-IS for Efaproxiral quantification. Its +6 Da mass shift (MW 347.44 vs. 341.40) completely separates the IS from the analyte, eliminating ion suppression and extraction variability errors common with analog IS. Essential for PK/TDM studies correlating RBC concentrations ≥483 µg/mL to survival benefit, and for differentiating ADME metabolites. High isotopic purity (≥98%) minimizes channel crosstalk, ensuring robust method validation.

Molecular Formula C20H23NO4
Molecular Weight 347.4 g/mol
Cat. No. B15143475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfaproxiral-d6
Molecular FormulaC20H23NO4
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C
InChIInChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3
InChIKeyBNFRJXLZYUTIII-LIJFRPJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Efaproxiral-d6: Deuterated RSR13 for LC-MS Quantitation and Pharmacokinetic Tracing


Efaproxiral-d6 (CAS 1246815-16-6, C₂₀H₁₇D₆NO₄, MW 347.44) is the deuterium-labeled analog of Efaproxiral (RSR13), a synthetic allosteric modifier of hemoglobin (Hb) . Efaproxiral (unlabeled) reduces Hb-oxygen binding affinity and was clinically investigated as a radiosensitizer for hypoxic tumors, notably in brain metastases [1][2]. Efaproxiral-d6 serves as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Efaproxiral in complex biological matrices using LC-MS/MS [3].

Why Unlabeled Efaproxiral or Alternative Internal Standards Cannot Substitute for Efaproxiral-d6


Efaproxiral-d6 is a stable isotope-labeled internal standard (SIL-IS) for Efaproxiral quantification. Substituting unlabeled Efaproxiral or a structural analog as an internal standard introduces significant analytical error in LC-MS/MS workflows. Unlabeled Efaproxiral co-elutes with the analyte and cannot be distinguished by mass spectrometry [1]. Structural analogs often exhibit different extraction recovery and matrix effects, leading to inaccurate quantification [2]. Efaproxiral-d6, by virtue of its six deuterium atoms, provides a mass shift of +6 Da relative to the unlabeled analyte (MW 347.44 vs 341.40), enabling complete mass separation and correction for ion suppression/enhancement . This ensures method accuracy and precision in complex matrices such as plasma, whole blood, or tissue homogenates where Efaproxiral concentrations correlate with clinical efficacy [3].

Efaproxiral-d6: Quantitative Differentiation for Analytical Method Selection


Mass Spectrometry Differentiation: +6 Da Shift vs Unlabeled Efaproxiral

Efaproxiral-d6 differs from unlabeled Efaproxiral by a mass shift of +6 Da, enabling complete baseline separation in LC-MS/MS analysis . Unlabeled Efaproxiral (MW 341.40) cannot be used as an internal standard because it is indistinguishable from the analyte [1].

LC-MS/MS Bioanalysis Internal Standard

Isotopic Purity Specification: ≥98% vs Lower Purity Alternatives

Efaproxiral-d6 is specified with isotopic purity typically ≥98% . This high enrichment minimizes the contribution of unlabeled Efaproxiral in the internal standard, which would otherwise bias quantification at low analyte concentrations. Alternative deuterated compounds may have lower isotopic purity specifications, leading to greater unlabeled impurity and reduced method sensitivity [1].

Stable Isotope Deuterium Analytical Standard

Clinical Relevance: Unlabeled Efaproxiral Requires Precise Quantitation for Efficacy Prediction

Clinical studies have established that Efaproxiral red blood cell (RBC) concentration predicts survival benefit [1]. Patients achieving E-RBC ≥483 µg/mL and receiving ≥7 of 10 doses showed significantly improved outcomes. This concentration-response relationship creates a critical need for accurate, matrix-independent quantification of Efaproxiral in whole blood and RBCs—an application for which Efaproxiral-d6 is the optimal internal standard [1][2].

Pharmacokinetics Therapeutic Drug Monitoring Radiosensitizer

Pharmacodynamic Potency of Unlabeled Efaproxiral: Context for Analytical Need

Unlabeled Efaproxiral demonstrates potent allosteric modulation of hemoglobin-oxygen binding affinity. In isolated human whole blood, 1.75 mM Efaproxiral increases p50 from 26.75 to 38.63 mmHg and decreases Hb-O₂ saturation from 48% to 33.8% at pO₂ 26 mmHg [1]. This pharmacodynamic activity underpins the compound's clinical investigation as a radiosensitizer and establishes the need for accurate quantification of Efaproxiral in biological systems—an application served by Efaproxiral-d6 as an internal standard.

Pharmacodynamics Hemoglobin Modulator Oxygen Affinity

Clinical Efficacy of Unlabeled Efaproxiral in Brain Metastases: Analytical Context

Unlabeled Efaproxiral (RSR13) demonstrated clinically meaningful survival improvements in specific patient subgroups. In the Phase 3 REACH study, breast cancer patients receiving RSR13 + WBRT had a median survival of 8.67 months vs 4.57 months in the control arm—a near doubling of survival [1]. This clinical activity, while limited to specific subpopulations, drives continued research interest in Efaproxiral and, consequently, demand for its deuterated analog as an analytical internal standard [2].

Clinical Trial Brain Metastases Survival

Efaproxiral-d6: Key Application Scenarios for Research and Bioanalysis


LC-MS/MS Quantification of Efaproxiral in Plasma, Whole Blood, and RBCs

Efaproxiral-d6 is the optimal internal standard for quantifying Efaproxiral in biological matrices using LC-MS/MS. Its +6 Da mass shift relative to unlabeled Efaproxiral enables complete mass separation and correction for matrix effects, ion suppression, and extraction variability . This application is essential for studies investigating the pharmacokinetics or therapeutic drug monitoring of Efaproxiral, where RBC concentrations ≥483 µg/mL have been linked to survival benefit [1].

Pharmacokinetic Studies of Efaproxiral in Preclinical Models

Efaproxiral-d6 can be used as a tracer for quantitation during drug development, enabling precise measurement of Efaproxiral absorption, distribution, metabolism, and excretion (ADME) in preclinical species . Deuteration may affect pharmacokinetic and metabolic profiles, making Efaproxiral-d6 a valuable tool for differentiating Efaproxiral from potential metabolites [1].

Metabolite Identification and Structural Elucidation

The specific deuterium labeling pattern of Efaproxiral-d6 (six deuterium atoms on the dimethylphenyl moiety) facilitates the identification and structural characterization of Efaproxiral metabolites. The distinct mass signature aids in distinguishing metabolites from matrix interferences in complex biological samples [1].

Method Development and Validation for Efaproxiral Bioanalysis

Efaproxiral-d6 is the required internal standard for developing and validating robust LC-MS/MS methods for Efaproxiral quantification in support of clinical or preclinical studies. Its high isotopic purity (≥98%) ensures minimal contribution to the analyte channel, enabling lower limits of quantification and improved method accuracy .

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